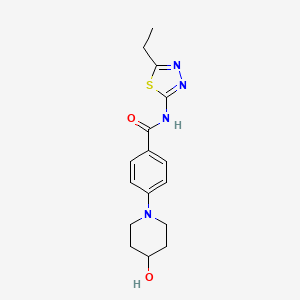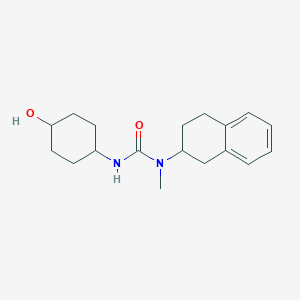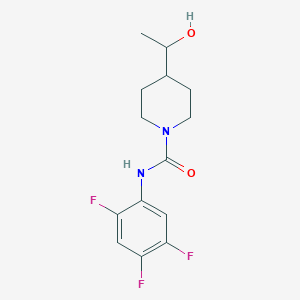![molecular formula C13H21F3N2O2 B6640107 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide](/img/structure/B6640107.png)
2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CPP-115, and it is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase.
Mécanisme D'action
CPP-115 is a potent inhibitor of 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide aminotransferase, which is an enzyme that breaks down this compound in the brain. By inhibiting this enzyme, CPP-115 increases the concentration of this compound, which leads to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal activity and a reduction in seizures, anxiety, and addiction.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a variety of biochemical and physiological effects. It increases the concentration of this compound in the brain, which leads to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal activity and a reduction in seizures, anxiety, and addiction. CPP-115 has also been shown to have neuroprotective effects, which may be due to its ability to increase the concentration of this compound in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-115 has several advantages for lab experiments. It is a potent inhibitor of 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide aminotransferase, which makes it an excellent tool for studying the role of this compound in various biological processes. CPP-115 is also relatively stable, which makes it easy to handle and store. However, CPP-115 has some limitations for lab experiments. It is relatively expensive, which may limit its use in some research settings. Additionally, CPP-115 has a short half-life, which may make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on CPP-115. One area of interest is the development of new drugs that target 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide aminotransferase. CPP-115 has shown promise as a therapeutic agent for various neurological disorders, but it has some limitations that may limit its use in clinical settings. Developing new drugs that target this compound aminotransferase may lead to more effective treatments for these disorders. Another area of interest is the study of the long-term effects of CPP-115. While CPP-115 has been shown to be effective in the short term, its long-term effects are not well understood. Studying the long-term effects of CPP-115 may provide valuable insights into its potential as a therapeutic agent. Finally, there is interest in developing new methods for synthesizing CPP-115. Improving the synthesis method may lead to more efficient and cost-effective production of CPP-115.
Méthodes De Synthèse
CPP-115 is synthesized from 3-(trifluoromethyl)cyclohexanone and pyrrolidine-1-carboxylic acid. The reaction is catalyzed by a base, and the resulting product is purified using column chromatography. The yield of CPP-115 is typically around 50%, and the compound can be obtained as a white crystalline powder.
Applications De Recherche Scientifique
CPP-115 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating various neurological disorders, including epilepsy, anxiety, and addiction. CPP-115 works by increasing the levels of 2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. By inhibiting this compound aminotransferase, CPP-115 increases the concentration of this compound, which leads to a decrease in neuronal activity and a reduction in seizures, anxiety, and addiction.
Propriétés
IUPAC Name |
2-(hydroxymethyl)-N-[3-(trifluoromethyl)cyclohexyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O2/c14-13(15,16)9-3-1-4-10(7-9)17-12(20)18-6-2-5-11(18)8-19/h9-11,19H,1-8H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTALOALRHVHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)N2CCCC2CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-1-ethyl-6-oxopyridazine-3-carboxamide](/img/structure/B6640048.png)
![N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B6640053.png)

![1-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640065.png)
![1-Ethyl-2-methyl-3-[(2-methylphenyl)methyl]guanidine;hydroiodide](/img/structure/B6640080.png)

![1-[3-[4-(4-Fluorophenoxy)piperidin-1-yl]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6640093.png)

![1-[(1-Hydroxycycloheptyl)methyl]-3-phenylmethoxyurea](/img/structure/B6640110.png)
![1-[[2-(Ethoxymethyl)phenyl]methyl]-3-[(1-hydroxycycloheptyl)methyl]urea](/img/structure/B6640120.png)
![N-[(1-benzylpyrrolidin-2-yl)methyl]-2-(hydroxymethyl)pyrrolidine-1-carboxamide](/img/structure/B6640145.png)